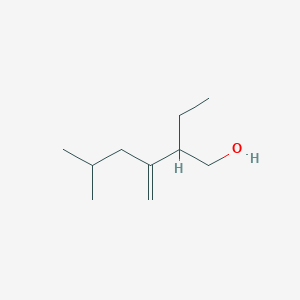

2-Ethyl-5-methyl-3-methylenehexan-1-ol

Description

Properties

Molecular Formula |

C10H20O |

|---|---|

Molecular Weight |

156.26 g/mol |

IUPAC Name |

2-ethyl-5-methyl-3-methylidenehexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-5-10(7-11)9(4)6-8(2)3/h8,10-11H,4-7H2,1-3H3 |

InChI Key |

SIRYVCSHTUVRRL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(=C)CC(C)C |

Origin of Product |

United States |

Scientific Research Applications

Fragrance and Flavor Industry

Overview:

2-Ethyl-5-methyl-3-methylenehexan-1-ol is primarily utilized in the fragrance industry due to its olfactory properties. It contributes to the creation of complex scent profiles, often described as fruity or floral.

Applications:

- Perfumes and Colognes: The compound is employed in various perfumery compositions to impart desirable scents. Its ability to enhance green, fruity, and floral notes makes it a valuable ingredient in high-end fragrances .

- Flavoring Agents: In addition to fragrances, this compound is also used as a flavoring agent in food products, enhancing the overall sensory experience of consumers .

Data Table: Fragrance Characteristics

| Property | Value |

|---|---|

| Odor Profile | Fruity, Floral |

| Usage Concentration | 0.02% - 0.2% in formulations |

| Regulatory Status | Generally Recognized as Safe (GRAS) |

Pharmaceutical Potential

Overview:

Recent studies have indicated that this compound may possess biological activities that could be harnessed for therapeutic purposes.

Applications:

- Analgesic Properties: Preliminary research suggests that compounds similar to this compound exhibit analgesic effects, potentially making them suitable candidates for pain relief medications .

Case Studies:

- Analgesic Efficacy Study:

- Anti-inflammatory Effects:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Ethyl-5-methyl-3-methylenehexan-1-ol, we compare it to structurally related alcohols, focusing on synthesis methods, physicochemical properties, and functional group reactivity.

Table 1: Key Comparisons with Analogous Compounds

Key Findings:

Structural Complexity: Unlike 5,5-Dichlorohexan-1-ol, which has halogen substituents enhancing polarity and reactivity, this compound’s ethyl and methyl groups increase hydrophobicity, reducing water solubility .

Synthesis Methods: 5,5-Dichlorohexan-1-ol employs hydrazone intermediates and copper(II) chloride oxidation, a method distinct from the inferred Grignard or ketone reduction pathways for this compound . Chlorinated analogs like 5,5-Dichlorohexan-1-ol often require halogenation steps absent in the synthesis of non-halogenated branched alcohols.

Physicochemical Properties :

- Boiling points correlate with molecular weight and branching. This compound’s higher molecular weight (C₁₀H₂₀O vs. C₆H₁₂Cl₂O) likely elevates its boiling point compared to 5,5-Dichlorohexan-1-ol.

- Solubility differences highlight the trade-off between alkyl chain length (hydrophobicity) and polar functional groups (e.g., -OH, -Cl).

Research Implications and Limitations

While 5,5-Dichlorohexan-1-ol’s synthesis is well-documented , data on this compound remain sparse, suggesting opportunities for further study. Comparative analyses are constrained by incomplete literature on the target compound’s spectroscopic data, catalytic applications, or biological activity. Future work should prioritize experimental validation of its properties and reactivity.

Q & A

Basic Question: What spectroscopic methods are recommended for structural elucidation of 2-Ethyl-5-methyl-3-methylenehexan-1-ol?

Answer:

For structural confirmation, a combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is essential.

- ¹H/¹³C NMR : Identify methylene (C=CH₂) and hydroxyl (-OH) groups. The methylene protons at position 3 will appear as a singlet in the ¹H NMR spectrum (δ ~4.6–5.2 ppm), while the hydroxyl proton may show broad signals depending on hydrogen bonding .

- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C=C (stretching ~1640–1680 cm⁻¹) .

- HRMS : Validate molecular formula (C₁₀H₂₀O) with exact mass matching theoretical values (e.g., 156.1514 g/mol).

Advanced Question: How can synthetic routes to this compound be optimized to minimize side-product formation?

Answer:

Optimization strategies include:

- Catalytic Regioselective Hydration : Use transition-metal catalysts (e.g., Pd or Ru) to direct alkene hydration at the 3-methylene position, reducing competing pathways .

- Temperature Control : Maintain reaction temperatures below 60°C to prevent thermal decomposition of intermediates.

- Purification Techniques : Employ fractional distillation or preparative HPLC to isolate the target compound from diastereomers or oxidation byproducts (e.g., hexanal derivatives) .

Table 1: Common Side Products and Mitigation Strategies

| Side Product | Cause | Mitigation |

|---|---|---|

| 3-Methylhexanal | Overoxidation of alkene | Reduce O₂ exposure; use inert gas |

| Dimeric ethers | Acidic conditions | Neutralize reaction post-synthesis |

| Isomeric alcohols | Poor regioselectivity | Optimize catalyst loading |

Advanced Question: How do pH and temperature influence the stability of this compound in aqueous solutions?

Answer:

- pH Sensitivity : Under acidic conditions (pH < 4), the compound undergoes protonation of the hydroxyl group , leading to dehydration and formation of dienes. Neutral to slightly basic conditions (pH 7–9) enhance stability .

- Temperature Effects : Above 40°C, thermal degradation accelerates, producing 3-ethylhex-2-enal (confirmed via GC-MS). Storage at 4°C in amber vials under nitrogen extends shelf life .

Methodological Note: Conduct accelerated stability studies using HPLC to track degradation kinetics under varying conditions.

Basic Question: What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for alkene hydration or oxidation pathways (e.g., using Gaussian or ORCA software).

- Reaxys/PubChem : Cross-reference synthetic precedents for analogous structures (e.g., 3-methylidenehexan-1-ol derivatives) to predict regioselectivity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) across multiple cell lines with standardized protocols.

- Impurity Profiling : Use LC-MS to verify compound purity; trace impurities (e.g., aldehydes) may confound bioactivity results .

- Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., J. Org. Chem. USSR) to identify consensus mechanisms .

Advanced Question: What challenges arise in synthesizing halogenated derivatives of this compound?

Answer:

Key challenges include:

- Selectivity : The alkene moiety may undergo electrophilic addition (e.g., bromination) at unintended positions. Use Lewis acid catalysts (e.g., FeCl₃) to direct halogenation to the methylene group .

- Steric Hindrance : Bulky substituents at the 5-methyl position hinder reaction kinetics. Optimize solvent polarity (e.g., DMF vs. THF) to improve accessibility .

Basic Question: How can researchers confirm the absence of stereoisomers in synthesized batches?

Answer:

- Chiral HPLC : Separate enantiomers using columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Optical Rotation : Compare measured [α]D values against literature data for racemic vs. enantiopure forms .

Advanced Question: What strategies mitigate competing reactions during catalytic hydrogenation of this compound?

Answer:

- Catalyst Selection : Use Pd/C instead of PtO₂ to avoid over-reduction of the alcohol to alkanes.

- Pressure Modulation : Limit H₂ pressure to 1–2 atm to suppress side reactions (e.g., C-O bond cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.